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Compound of Interest

Compound Name: Iomeprol

Cat. No.: B026738 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of

iomeprol, a non-ionic, tri-iodinated contrast agent. The information presented herein is collated

from various preclinical studies conducted in rat, rabbit, and dog models, offering valuable

insights for researchers and professionals involved in drug development and biomedical

imaging.

Executive Summary
Iomeprol exhibits a consistent and predictable pharmacokinetic profile across common

preclinical species. Following intravenous administration, it is characterized by rapid

distribution, a lack of significant protein binding, no metabolic transformation, and swift

elimination primarily through the kidneys as an unchanged drug. This profile is consistent with

other non-ionic contrast agents used in uroangiography.[1]

Pharmacokinetic Parameters
The pharmacokinetic properties of iomeprol have been evaluated in several preclinical

models. The data underscores its rapid distribution into the extracellular fluid and its efficient

renal clearance.
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Data Presentation: Quantitative Pharmacokinetic
Parameters
The following tables summarize the key pharmacokinetic parameters of iomeprol following

intravenous administration in dogs, rats, and rabbits.

Table 1: Pharmacokinetic Parameters of Iomeprol in Dogs

Dose (gI/kg) t½ (hr) Cmax (µg/mL)
AUC₀-inf
(mg·h/mL)

Vss (mL/kg)

Male

2 3.6 - 8.7 14272 16.4 317 - 370

4 3.6 - 8.7 26685 65.7 317 - 370

8 3.6 - 8.7 50064 69.5 317 - 370

Female

2 5.55 - 8.8 15865 16.3 317 - 337

4 5.55 - 8.8 29167 69.5 317 - 337

8 5.55 - 8.8 54587 69.5 317 - 337

Source: Data derived from regulatory documents.

Table 2: General Pharmacokinetic Parameters of Iomeprol in Preclinical Models
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Parameter Value Species (if specified)

Volume of Distribution (Vd) 0.28 (± 0.05) L/kg Not specified

Total Body Clearance 0.10 (± 0.01) L/hr/kg Not specified

Elimination Half-life (t½) 1.8 (± 0.33) hours Not specified

~45 minutes Rabbit

Plasma Protein Binding Not measurable/Insignificant Rat, Rabbit, Dog

Metabolism
Does not undergo significant

metabolism
Rat, Rabbit, Dog

Note: The general parameters are compiled from various sources and may not be specific to a

single study or species unless indicated.

Key Pharmacokinetic Properties
Absorption and Distribution: Following intravenous injection, iomeprol is rapidly distributed

from the plasma into the extracellular spaces.[1] Distribution studies in rats using ¹²⁵I-

iomeprol have shown rapid tissue distribution, with the highest concentrations observed in

the kidneys. In pregnant rats, radioactivity was detected in the placenta, fetus, and fetal liver,

indicating that iomeprol crosses the placental barrier.

Metabolism: Iomeprol does not undergo significant metabolism in preclinical models.[1]

Studies in rats have confirmed that only unchanged iomeprol is detected in plasma, liver,

kidneys, thyroid, urine, and feces.

Excretion: The primary route of elimination for iomeprol is renal excretion.[1] Approximately

90% of the administered dose is excreted unchanged in the urine within 24 hours. A minor

portion of the dose is eliminated via biliary excretion.

Experimental Protocols
This section details the methodologies employed in the preclinical pharmacokinetic evaluation

of iomeprol.
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Animal Models
Studies have been conducted in Sprague-Dawley rats, rabbits, and dogs.[1]

Administration and Dosing
Iomeprol is administered as a single intravenous bolus injection. Doses in toxicokinetic studies

in dogs ranged from 2 to 8 gI/kg.

Sample Collection
Blood: Serial blood samples are collected at predetermined time points post-administration.

Urine and Feces: Animals are housed in metabolic cages to allow for the separate and

quantitative collection of urine and feces.

Tissues: For tissue distribution studies, animals are euthanized at various time points, and

organs of interest (e.g., kidneys, liver, brain, etc.) are collected.

Bioanalytical Method: High-Performance Liquid
Chromatography (HPLC)
The concentration of iomeprol in biological matrices is quantified using a validated HPLC

method.

Sample Preparation:

Plasma and urine samples are typically treated with ion-exchange resins prior to

chromatographic analysis.[2]

Chromatographic Conditions (Representative):

Column: Phenyl or reversed-phase C8/C18 columns have been used.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic

modifier (e.g., acetonitrile).

Detection: UV detection at approximately 245 nm.[2]
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Internal Standard: Iopamidol is often used as an internal standard.[2]

Tissue Distribution Studies
Quantitative Whole-Body Autoradiography (QWBA): This technique is employed to visualize

and quantify the distribution of radiolabeled iomeprol (e.g., ¹²⁵I-iomeprol) throughout the

entire body of the animal at different time points. The general procedure involves:

Administration of radiolabeled iomeprol to the animal.

Euthanasia and freezing of the animal at selected time points.

Slicing the frozen carcass into thin sections using a cryomicrotome.

Exposing the sections to a phosphor imaging plate.

Scanning the plate to generate a digital image of the radioactivity distribution.

Quantification of radioactivity in different tissues using appropriate standards.

Visualizations
The following diagrams illustrate key processes and workflows related to the preclinical

pharmacokinetic studies of iomeprol.
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Caption: Excretion Pathway of Iomeprol.
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Caption: Experimental Workflow for Iomeprol Pharmacokinetic Studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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